2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Overview
Description
“2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization processes or domino reactions . For instance, the synthesis of 4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2,-benzothiazine-3-carboxamide 1,1-dioxide involved a green eutectic solvent for cocrystal synthesis .Scientific Research Applications
Analgesic Properties :
- A study by Ukrainets et al. (2015) explored the modification of the pyridine moiety of pyrido[1,2-a]pyrimidine nucleus to enhance the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. The modified compounds showed increased analgesic activity, particularly the para-substituted derivatives (Ukrainets et al., 2015).
- In another study by Ukrainets et al. (2018), picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids were synthesized and evaluated for their analgesic properties. It was noted that these compounds generally showed a decrease in analgesic activity compared to similar 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (Ukrainets et al., 2018).
Synthesis and Structural Analysis :
- Ukrainets et al. (2007) proposed an improved method for preparing and purifying ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylates. This study provided valuable information on the structural characteristics of these compounds in different states, contributing to the understanding of their physicochemical properties (Ukrainets et al., 2007).
Potential Antiviral Applications :
- A 2008 study by Ukrainets et al. synthesized dialkylaminoalkylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids as potential antiviral agents. They explored the cytotoxicity and antiviral activity against type 1 herpes virus and coronavirus, indicating potential applications in antiviral therapies (Ukrainets et al., 2008).
Interactions with DNA :
- Zhang et al. (2013) characterized the 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride and its interaction with DNA. This study provided insights into the binding modes of this compound with calf thymus DNA, which could be relevant for understanding its potential pharmacological effects (Zhang et al., 2013).
Anticancer Activity :
- Kumar et al. (2015) synthesized novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives and evaluated their anticancer activity. This research identified certain derivatives that showed promising activity against human cancer cell lines, suggesting potential applications in cancer therapy (Kumar et al., 2015).
properties
IUPAC Name |
2-hydroxy-4-oxo-N-pyridin-2-ylpyrido[1,2-a]pyrimidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-12(16-9-5-1-3-7-15-9)11-13(20)17-10-6-2-4-8-18(10)14(11)21/h1-8,20H,(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWHHPIANAFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(N=C3C=CC=CN3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363218 | |
Record name | 6P-087 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
CAS RN |
224313-75-1 | |
Record name | 2-Hydroxy-4-oxo-N-2-pyridinyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224313-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6P-087 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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